5-(4-CHLOROPHENYL)-2-(2-{2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ETHOXY}ETHYL)-2H-1,2,3,4-TETRAAZOLE
Overview
Description
2,2’-(oxydiethane-2,1-diyl)bis[5-(4-chlorophenyl)-2H-tetrazole] is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2,2’-(oxydiethane-2,1-diyl)bis[5-(4-chlorophenyl)-2H-tetrazole] typically involves the reaction of 4-chlorophenylhydrazine with oxydiethane-2,1-diyl bis(isocyanate) under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .
Chemical Reactions Analysis
2,2’-(oxydiethane-2,1-diyl)bis[5-(4-chlorophenyl)-2H-tetrazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,2’-(oxydiethane-2,1-diyl)bis[5-(4-chlorophenyl)-2H-tetrazole] has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2’-(oxydiethane-2,1-diyl)bis[5-(4-chlorophenyl)-2H-tetrazole] involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins such as caspase-3, NF-KAPPA-B, and TP53, leading to the modulation of their activities. These interactions result in various biological effects, including apoptosis and inhibition of cell proliferation .
Comparison with Similar Compounds
2,2’-(oxydiethane-2,1-diyl)bis[5-(4-chlorophenyl)-2H-tetrazole] can be compared with other similar compounds, such as:
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2,4-dinitrophenyl)acetamides: This compound exhibits similar structural features but has different substituents on the phenyl ring, leading to variations in its chemical and biological properties.
2,2’-(5,5’-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-(2-chlorophenyl)acetamides: This compound also shares structural similarities but differs in the nature of the substituents, affecting its reactivity and applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[2-[2-[5-(4-chlorophenyl)tetrazol-2-yl]ethoxy]ethyl]tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N8O/c19-15-5-1-13(2-6-15)17-21-25-27(23-17)9-11-29-12-10-28-24-18(22-26-28)14-3-7-16(20)8-4-14/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIMWCAISYTBFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(N=N2)CCOCCN3N=C(N=N3)C4=CC=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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